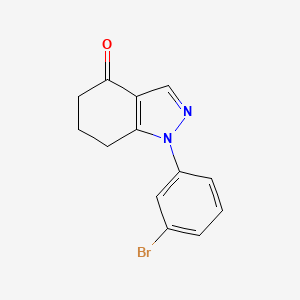

1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one

Descripción

1-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a brominated tetrahydroindazolone derivative characterized by a bicyclic indazolone core fused with a partially hydrogenated cyclohexenone ring. The 3-bromophenyl substituent at the N1 position introduces steric bulk and electronic effects, influencing its physicochemical and biological properties.

Propiedades

IUPAC Name |

1-(3-bromophenyl)-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-9-3-1-4-10(7-9)16-12-5-2-6-13(17)11(12)8-15-16/h1,3-4,7-8H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYIQOHIHLQCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of Arylhydrazone Intermediate

- Starting from 3-bromophenyl-substituted acetophenone or benzaldehyde, the arylhydrazone is formed by condensation with hydrazine hydrate or substituted arylhydrazines.

- The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or methanol under mild heating (room temperature to reflux).

- The hydrazone formation is usually complete within a few hours, monitored by thin-layer chromatography (TLC).

Cyclization to Indazole Core

- The arylhydrazone intermediate undergoes intramolecular cyclization, often facilitated by base (e.g., potassium carbonate) or acid catalysis.

- In some protocols, nucleophilic aromatic substitution (S_NAr) occurs when electron-withdrawing groups (e.g., nitro) activate the aromatic ring for displacement by the hydrazone nitrogen.

- Alternatively, hydrazine hydrate can promote ring closure under reflux conditions in methanol or ethanol, yielding the indazole ring system.

- This step can be performed in a one-pot manner to improve efficiency, as demonstrated in optimized procedures.

Reduction and Functionalization to Tetrahydro-Indazol-4-one

- The indazole core is further modified to introduce the tetrahydro-1H-indazol-4-one moiety.

- This may involve selective hydrogenation or reduction of double bonds in the ring system using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

- Alternatively, cyclohexanone derivatives containing 1,3-dicarbonyl moieties can react with hydrazine hydrate to form tetrahydro-indazole derivatives directly.

- The final compound is purified by recrystallization or chromatographic methods.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Arylhydrazone formation | 3-bromophenyl acetophenone + hydrazine hydrate, DMF, RT, 2-4 h | Arylhydrazone intermediate | 70-85 | Monitored by TLC |

| 2. Cyclization | Base (K2CO3) or acid catalysis, reflux in methanol or ethanol | Indazole core formation | 60-90 | Can be one-pot with step 1 |

| 3. Reduction | Pd/C catalyst, H2 atmosphere, RT to 50°C | Tetrahydro-indazol-4-one derivative | 65-80 | Selective hydrogenation |

Analytical Characterization Supporting Preparation

- Mass Spectrometry (MS): Confirms molecular ion peaks consistent with the brominated indazole derivative.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra show characteristic signals for aromatic protons, methylene groups of the tetrahydro ring, and carbonyl carbon of the indazol-4-one.

- Infrared Spectroscopy (IR): Displays absorption bands for C=O (~1690-1710 cm^-1), aromatic C-H, and N-H stretching.

- Melting Point (M.P.): Typically in the range of 160-180 °C for similar compounds, indicating purity and correct structure.

Research Findings and Optimization

- One-pot domino processes combining hydrazone formation and cyclization have been optimized to improve yields (up to 96%) and reduce reaction times and waste.

- The use of hydrazine hydrate as a potent nucleophile facilitates efficient ring closure without the need for harsh conditions.

- Electron-withdrawing substituents such as bromine on the phenyl ring influence the reactivity and regiochemistry of cyclization, often favoring the desired indazole formation.

- Reduction steps to tetrahydro derivatives require careful control to avoid over-reduction or side reactions.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydrazone formation + S_NAr cyclization | 3-bromophenyl acetophenone | Hydrazine hydrate, K2CO3, DMF/methanol | RT to reflux, 2-6 h | 60-90 | One-pot possible, high yield | Requires activating groups for S_NAr |

| Hydrazine hydrate cyclization | 1,3-dicarbonyl cyclohexanone derivatives | Hydrazine hydrate | Reflux in methanol | 65-80 | Direct ring formation | Sensitive to reaction conditions |

| Catalytic hydrogenation | Indazole intermediate | Pd/C, H2 gas | RT to 50°C, several hours | 65-80 | Selective reduction | Requires catalyst handling |

This comprehensive overview of preparation methods for this compound integrates diverse research findings and standard synthetic protocols. The approaches emphasize efficiency, yield optimization, and structural confirmation, providing a reliable foundation for further synthetic and application-oriented studies.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce different substituents on the bromophenyl ring or the indazolone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Aplicaciones Científicas De Investigación

1-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

Industry: Use in the development of new materials or chemical processes.

Mecanismo De Acción

The mechanism by which 1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to changes in cellular activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical parameters with halogenated and non-halogenated analogs:

Key Observations:

- Functional Group Variations: Replacement of the ketone with an amine (as in compound 12) alters hydrogen-bonding capacity, which may influence target binding .

Cytotoxicity and Enzyme Inhibition

Comparison Table (Cytotoxicity):

| Compound | Target Cell Line | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | MCF-7 | 42.22 | |

| This compound | Not reported | N/A | – |

Melting Points and Stability

Patent and Research Landscape

- This compound: Patent and literature counts are unspecified but implied to be higher than its triazolone analog (0 patents/literature) .

- Fluorophenyl and Chlorophenyl Analogs: Actively researched for enzyme inhibition and anti-tumor applications, indicating halogen choice is a critical design parameter .

Actividad Biológica

1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action, supported by relevant research findings and data tables.

- Molecular Formula : C13H11BrN2O

- Molecular Weight : 291.15 g/mol

- CAS Number : 1260832-62-9

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A significant study evaluated various indazole derivatives, including this compound (referred to as compound 6o ) against several cancer cell lines.

In Vitro Studies

The antiproliferative activity was assessed using the MTT assay against human cancer cell lines:

- Cell Lines Tested :

- K562 (chronic myeloid leukemia)

- A549 (lung cancer)

- PC-3 (prostate cancer)

- Hep-G2 (hepatoma)

The results indicated that compound 6o exhibited a promising inhibitory effect on the K562 cell line with an IC50 value of 5.15 µM, demonstrating significant selectivity towards cancer cells compared to normal HEK-293 cells (IC50 = 33.2 µM) .

The mechanisms through which compound 6o exerts its antitumor effects include:

- Induction of Apoptosis : Treatment with varying concentrations of compound 6o led to increased apoptosis rates in K562 cells, with total apoptosis rates reaching up to 37.72% at higher concentrations .

- Cell Cycle Arrest : Analysis showed that treatment with compound 6o resulted in an increased population of cells in the G0/G1 phase while decreasing S phase cells, indicating cell cycle arrest .

Research Findings Summary Table

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| K562 | 5.15 | Apoptosis induction, cell cycle arrest | |

| A549 | Not specified | Not specified | |

| PC-3 | Not specified | Not specified | |

| Hep-G2 | Not specified | Not specified |

Case Studies

A notable case study involved the synthesis and evaluation of various indazole derivatives where structural modifications were made to enhance biological activity. Compound 6o was shown to inhibit the interaction between p53 and MDM2 proteins, leading to upregulation of p53 and downregulation of MDM2, which are critical in regulating apoptosis pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one?

The compound can be synthesized via microwave-assisted Claisen-Schmidt condensation, which reduces reaction times (e.g., 3–8 minutes at 700–800 W) compared to traditional heating . Key steps include:

- Aldol condensation : Reacting 3-bromobenzaldehyde with tetrahydroindazolone derivatives under basic conditions.

- Purification : Crystallization or column chromatography, validated by -NMR (e.g., δ 8.07 ppm for aromatic protons, δ 2.64 ppm for cyclic CH groups) .

- Yield optimization : Adjusting microwave power and solvent polarity improves yields (e.g., 70% reported for analogous compounds) .

Basic: How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : -NMR identifies aromatic protons (δ 7.45–7.29 ppm) and aliphatic protons in the tetrahydroindazole core (δ 2.11–2.64 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. ORTEP-III with a GUI aids in visualizing thermal ellipsoids .

- Validation : Tools like PLATON or CCDC software check for structural anomalies (e.g., missed symmetry, twinning) .

Advanced: What bioactivity data exist for halogen-substituted tetrahydroindazoles?

- Cytotoxicity : Derivatives with 3-bromophenyl groups show moderate activity against MCF-7 cells (IC = 422.22 ppm for compound 3 in ).

- Mechanistic insights : Bromine’s electron-withdrawing effects may enhance binding to targets like dihydroorotate dehydrogenase (DHODH), analogous to fluoro-substituted inhibitors .

- Assay design : Presto Blue™ assays quantify cell viability via absorbance measurements (e.g., 570/600 nm) .

Advanced: How can crystallographic data resolve contradictions in reported IC50_{50}50 values?

Discrepancies in bioactivity (e.g., compound 3 in vs. fluoro-substituted analogs in ) may arise from:

- Crystal packing effects : Hydrogen bonding or π-stacking differences revealed by SHELX-refined structures .

- Conformational flexibility : Molecular dynamics simulations using ORTEP-refined coordinates can predict bioactive conformers .

- Validation : Cross-checking with Cambridge Structural Database entries ensures geometric accuracy .

Advanced: How do substituent positions (e.g., 3-bromo vs. 2-fluoro) influence structure-activity relationships (SAR)?

- Electrophilic character : 3-Bromophenyl groups increase electrophilicity, enhancing covalent interactions with cysteine residues in enzymes like DHODH .

- Steric effects : 2-Fluoro substitution (as in ) improves selectivity by reducing steric hindrance in hydrophobic pockets.

- Experimental validation : Competitive binding assays (e.g., SPR or ITC) quantify substituent-specific affinity differences .

Advanced: What strategies optimize reaction yields for microwave-assisted synthesis?

- Parameter tuning : Higher microwave power (800 W) reduces reaction time but may degrade heat-sensitive intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .

- Catalysis : Base catalysts like KCO enhance aldol condensation efficiency, with yields >70% achievable .

Advanced: How to address discrepancies in cytotoxic data between similar compounds?

- Dose-response curves : Repeat assays with triplicate measurements to confirm IC values (e.g., compound 3 in vs. brequinar in ).

- Off-target profiling : Kinase screening panels identify non-specific effects .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes and explain potency variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.